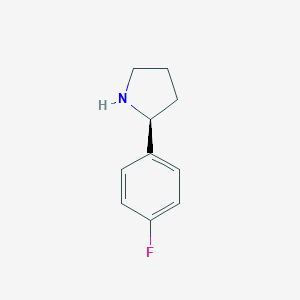

(S)-2-(4-Fluorophenyl)pyrrolidine

Description

BenchChem offers high-quality (S)-2-(4-Fluorophenyl)pyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-(4-Fluorophenyl)pyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(4-fluorophenyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FN/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h3-6,10,12H,1-2,7H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCXMSDSTZZWAX-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427458 | |

| Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

298690-90-1 | |

| Record name | (S)-2-(4-Fluorophenyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(S)-2-(4-Fluorophenyl)pyrrolidine: A Core Scaffold in Modern Drug Discovery

(S)-2-(4-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its rigid, three-dimensional structure and the presence of a fluorine atom make it a valuable building block for creating novel therapeutic agents with potentially enhanced metabolic stability and binding affinity. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role as a key structural motif in the development of new pharmaceuticals.

Chemical and Physical Properties

It is crucial to distinguish between the specific enantiomer, (S)-2-(4-Fluorophenyl)pyrrolidine, and its racemic mixture, 2-(4-Fluorophenyl)pyrrolidine. While the CAS number for the (S)-enantiomer is 298690-90-1 , the more commonly cited CAS number 72216-06-9 refers to the racemic mixture.[1][2][3][4][5] The majority of publicly available experimental data pertains to this racemic mixture.

The properties of 2-(4-Fluorophenyl)pyrrolidine are summarized in the table below.

| Property | Value | Source |

| CAS Number | 298690-90-1 ((S)-enantiomer) 72216-06-9 (racemic) | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₁₂FN | [1][2][3][4][5] |

| Molecular Weight | 165.21 g/mol | [1][2][3][4][5] |

| Appearance | Light yellow liquid | [3] |

| Storage Temperature | 0-8°C | [3] |

| Purity | ≥ 96% | [3] |

| XLogP3-AA | 1.9 | [4][5] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Topological Polar Surface Area | 12 Ų | [4][5] |

| Complexity | 141 | [4][5] |

Stereoselective Synthesis

The synthesis of enantiomerically pure 2-arylpyrrolidines such as (S)-2-(4-Fluorophenyl)pyrrolidine is a key challenge in medicinal chemistry. Traditional methods often result in racemic mixtures, requiring further resolution steps. Modern asymmetric synthesis strategies offer more direct routes to the desired enantiomer. One such state-of-the-art method is the biocatalytic reduction of the corresponding 2-aryl-Δ¹-pyrroline precursor using stereoselective imine reductases (IREDs).[1][2]

Representative Experimental Protocol: Biocatalytic Asymmetric Reduction

This protocol describes a general method for the synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine via the asymmetric reduction of 2-(4-fluorophenyl)-Δ¹-pyrroline using an (S)-selective imine reductase.[1][2]

Step 1: Synthesis of 2-(4-fluorophenyl)-Δ¹-pyrroline (Precursor)

The precursor can be synthesized via standard organic chemistry methods, for instance, by the condensation of 4-amino-1-(4-fluorophenyl)butan-1-one.

Step 2: Asymmetric Bioreduction

-

Reaction Setup: In a temperature-controlled vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

-

Reagents: To the buffer, add the 2-(4-fluorophenyl)-Δ¹-pyrroline substrate (e.g., 10 mM final concentration). Add a glucose source (e.g., 50 mM glucose) and NADP⁺ (e.g., 1 mM).

-

Enzymes: Add glucose dehydrogenase (GDH) for cofactor regeneration and the (S)-selective imine reductase (e.g., SvIR).[1][2]

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation for 24-48 hours.

-

Monitoring: The progress of the reaction is monitored by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess (ee) of the product.

-

Work-up and Purification: Once the reaction is complete, the mixture is typically basified with an aqueous solution of NaOH and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be further purified by column chromatography to yield the highly enantiopure (S)-2-(4-Fluorophenyl)pyrrolidine.

Caption: General workflow for the biocatalytic synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine.

Applications in Drug Development

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[6][7][8][9] The 2-arylpyrrolidine motif, in particular, serves as a versatile starting point for the synthesis of compounds targeting a wide range of biological receptors and enzymes. The incorporation of a 4-fluorophenyl group can enhance metabolic stability by blocking potential sites of oxidative metabolism and can also improve binding interactions with target proteins through favorable electronic and steric effects.

While (S)-2-(4-Fluorophenyl)pyrrolidine itself is not typically a final drug product, it is a crucial intermediate for creating more complex molecules. Its utility lies in its ability to be further functionalized at the nitrogen atom to explore structure-activity relationships (SAR).

Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

Derivatives containing a fluorinated pyrrolidine core have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism.[10][11] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes. The pyrrolidine moiety often serves to anchor the inhibitor within the active site of the enzyme, while modifications at the nitrogen atom are used to optimize potency, selectivity, and pharmacokinetic properties.

Caption: Logical workflow illustrating the use of the core scaffold in drug discovery.

Safety and Handling

Based on the GHS information provided for the racemic mixture, 2-(4-Fluorophenyl)pyrrolidine should be handled with care.[4] It is classified as:

-

Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

(S)-2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block for the synthesis of novel, high-value pharmaceutical compounds. Its defined stereochemistry and the presence of the fluorophenyl group provide a solid foundation for the design of potent and selective therapeutic agents. Advances in stereoselective synthesis, particularly biocatalytic methods, have made this and related chiral pyrrolidines more accessible, paving the way for their increased application in the discovery and development of next-generation medicines.

References

- 1. Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Asymmetric synthesis of 2-substituted pyrrolidines by addition of Grignard reagents to γ-chlorinated N-tert-butanesulfinyl imine - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. img01.pharmablock.com [img01.pharmablock.com]

- 8. mdpi.com [mdpi.com]

- 9. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of (S)-2-(4-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-(4-Fluorophenyl)pyrrolidine is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structural motif, combining a pyrrolidine ring with a fluorophenyl group, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can enhance metabolic stability and binding affinity to biological targets, while the chiral pyrrolidine scaffold provides a three-dimensional structure that can be crucial for specific molecular interactions. This technical guide provides a comprehensive overview of the known physicochemical properties of (S)-2-(4-Fluorophenyl)pyrrolidine, outlines relevant experimental protocols for its synthesis and characterization, and discusses its potential biological significance based on related structures.

Physicochemical Properties

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 2-(4-Fluorophenyl)pyrrolidine. It is important to note that some of these values are predicted and should be confirmed experimentally.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂FN | PubChem[1] |

| Molecular Weight | 165.21 g/mol | PubChem[1] |

| Appearance | Light yellow liquid | Chem-Impex[2] |

| Boiling Point (Predicted) | 235.5 ± 33.0 °C | ChemicalBook |

| Density (Predicted) | 1.078 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 9.76 ± 0.10 | ChemicalBook |

| LogP (Computed) | 1.9 | PubChem[1] |

| Storage Conditions | Store at 0-8°C | Chem-Impex[2] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and property determination of (S)-2-(4-Fluorophenyl)pyrrolidine are not extensively published. However, established methods for the synthesis of pyrrolidine derivatives and the determination of key physicochemical properties can be readily adapted.

Enantioselective Synthesis

The stereoselective synthesis of (S)-2-(4-Fluorophenyl)pyrrolidine is crucial for its application in drug development, as different enantiomers can exhibit distinct pharmacological activities. A general approach for the asymmetric synthesis of 2-substituted pyrrolidines often starts from chiral precursors like L-proline.

Proposed Synthetic Workflow:

Detailed Protocol Outline:

-

N-Protection of L-Proline: The carboxylic acid group of L-proline is protected, for example, as a Boc (tert-butyloxycarbonyl) ester, to prevent its reaction in subsequent steps.

-

Carboxylic Acid Activation: The carboxylic acid group of the N-protected proline is activated, for instance, by conversion to an acid chloride or by using a coupling agent.

-

Grignard Reaction: The activated carboxylic acid derivative is reacted with a Grignard reagent, 4-fluorophenylmagnesium bromide, to form a ketone intermediate.

-

Reductive Cyclization and Deprotection: The ketone is then subjected to reductive amination conditions, which leads to the formation of the pyrrolidine ring and subsequent removal of the protecting group to yield the final product.

Purification and characterization of the final product would be achieved using techniques such as flash column chromatography, NMR spectroscopy, and mass spectrometry.

Determination of pKa

The acidity constant (pKa) is a critical parameter that influences the ionization state of a compound at different physiological pH values, which in turn affects its solubility, permeability, and target binding.

Potentiometric Titration Workflow:

Determination of LogP

The partition coefficient (LogP) is a measure of a compound's lipophilicity, which is a key determinant of its ability to cross biological membranes.

Shake-Flask Method Workflow:

Biological Significance and Potential Applications

While direct biological data for (S)-2-(4-Fluorophenyl)pyrrolidine is scarce, the broader class of pyrrolidine derivatives is well-established in pharmacology. The pyrrolidine ring is a common scaffold in many FDA-approved drugs and natural products, exhibiting a wide range of biological activities.[3]

Known Activities of Related Compounds

-

MDM2 Inhibition: A study on spirooxindole derivatives containing a 4'-(3-chloro-2-fluorophenyl)-pyrrolidine moiety identified them as potent and orally active inhibitors of the Murine Double Minute 2 (MDM2) protein.[4][5][6] MDM2 is a key negative regulator of the p53 tumor suppressor, making its inhibitors promising candidates for cancer therapy.

-

RORγt Inverse Agonism: A series of cis-3,4-diphenylpyrrolidines, including a compound with a 3-(4-fluorophenyl) group, were designed as inverse agonists of the Retinoid-related Orphan Receptor gamma t (RORγt).[7] RORγt is a nuclear receptor that plays a crucial role in the differentiation of Th17 cells, which are implicated in autoimmune diseases.

-

Neurotransmitter System Modulation: 2-(4-Fluorophenyl)pyrrolidine is utilized in studies related to neurotransmitter systems, suggesting its potential to interact with targets in the central nervous system.[2]

Potential Signaling Pathway Involvement

Based on the activities of related compounds, (S)-2-(4-Fluorophenyl)pyrrolidine could potentially modulate signaling pathways involved in cancer and inflammation.

Hypothesized Signaling Pathway Interaction:

Conclusion

(S)-2-(4-Fluorophenyl)pyrrolidine represents a promising scaffold for the development of novel therapeutics. While a comprehensive experimental characterization is still needed, the available data and the known biological activities of related compounds highlight its potential in areas such as oncology and immunology. Further research, including detailed synthesis, thorough physicochemical profiling, and in-depth biological evaluation, is warranted to fully elucidate the therapeutic potential of this compound. This guide serves as a foundational resource for researchers embarking on the investigation of (S)-2-(4-Fluorophenyl)pyrrolidine and its derivatives.

References

- 1. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of (3S,4S)-3-methyl-3-(4-fluorophenyl)-4-(4-(1,1,1,3,3,3-hexafluoro-2-hydroxyprop-2-yl)phenyl)pyrrolidines as novel RORγt inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Spectral Analysis of (S)-2-(4-Fluorophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the chiral compound (S)-2-(4-Fluorophenyl)pyrrolidine. Due to the limited availability of public experimental spectra for this specific enantiomer, this document presents a combination of referenced data for the racemic mixture and predicted values based on established spectroscopic principles. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Compound Information

| Property | Value |

| Chemical Name | (S)-2-(4-Fluorophenyl)pyrrolidine |

| Molecular Formula | C₁₀H₁₂FN |

| Molecular Weight | 165.21 g/mol |

| CAS Number | 72216-06-9 (for the racemic mixture) |

| Structure | (Image of the chemical structure of (S)-2-(4-Fluorophenyl)pyrrolidine would be placed here) |

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2-(4-Fluorophenyl)pyrrolidine. It is important to note that while ¹H NMR and IR data are referenced from public databases for the racemate, the ¹³C NMR and Mass Spectrometry data are predicted based on the compound's structure and typical fragmentation patterns.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 2-(4-Fluorophenyl)pyrrolidine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | dd | 2H | Aromatic CH (ortho to F) |

| ~7.00 | t | 2H | Aromatic CH (meta to F) |

| ~4.15 | t | 1H | CH (pyrrolidine C2) |

| ~3.20 | m | 1H | CH₂ (pyrrolidine C5) |

| ~2.95 | m | 1H | CH₂ (pyrrolidine C5) |

| ~2.10 | m | 1H | NH |

| ~2.00 | m | 2H | CH₂ (pyrrolidine C3) |

| ~1.70 | m | 2H | CH₂ (pyrrolidine C4) |

Note: Data is predicted based on typical values for 2-arylpyrrolidines and the known spectrum of the racemate recorded in CDCl₃ on a Varian CFT-20 instrument. Actual values may vary.[1][2]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹³C NMR Spectral Data for (S)-2-(4-Fluorophenyl)pyrrolidine

| Chemical Shift (δ) ppm | Assignment |

| ~162 (d, J ≈ 245 Hz) | Aromatic C-F |

| ~140 (d, J ≈ 3 Hz) | Aromatic C (ipso) |

| ~128 (d, J ≈ 8 Hz) | Aromatic CH (ortho to F) |

| ~115 (d, J ≈ 21 Hz) | Aromatic CH (meta to F) |

| ~64 | CH (pyrrolidine C2) |

| ~47 | CH₂ (pyrrolidine C5) |

| ~35 | CH₂ (pyrrolidine C3) |

| ~26 | CH₂ (pyrrolidine C4) |

Note: This data is predicted and has not been experimentally verified. The carbon-fluorine coupling constants (J) are approximate.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for 2-(4-Fluorophenyl)pyrrolidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2950, ~2870 | Medium | Aliphatic C-H Stretch |

| ~1600, ~1510 | Strong | Aromatic C=C Stretch |

| ~1220 | Strong | Aromatic C-F Stretch |

| ~830 | Strong | p-Substituted Benzene C-H Bend |

Note: Based on general spectroscopic principles and data for the racemic mixture obtained as a neat capillary film.[2]

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for (S)-2-(4-Fluorophenyl)pyrrolidine

| m/z Ratio | Predicted Fragment Ion |

| 165 | [M]⁺ (Molecular Ion) |

| 164 | [M-H]⁺ |

| 95 | [C₆H₄F]⁺ |

| 70 | [C₄H₈N]⁺ |

Note: This data is predicted based on typical fragmentation patterns of pyrrolidine-containing compounds.

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

(S)-2-(4-Fluorophenyl)pyrrolidine sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

Pipettes and vials

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrumentation:

-

Spectrometer: 500 MHz NMR spectrometer (or similar).

-

Probe: Standard 5 mm broadband probe.

-

-

¹H NMR Acquisition:

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence (e.g., zg30).

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 8-16 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional proton-decoupled ¹³C spectrum using a standard pulse sequence (e.g., zgpg30).

-

Set the spectral width to cover the expected range of carbon signals (e.g., 0-180 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 1024 or more, depending on sample concentration).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum and determine the chemical shifts and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

(S)-2-(4-Fluorophenyl)pyrrolidine sample (as a neat liquid)

-

FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Acquire the IR spectrum over a range of 4000-400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

(S)-2-(4-Fluorophenyl)pyrrolidine sample

-

Methanol or other suitable volatile solvent

-

Mass spectrometer (e.g., GC-MS or LC-MS with an ESI or EI source)

Procedure (using GC-MS with Electron Ionization):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile solvent like methanol.

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the gas chromatograph.

-

Gas Chromatography:

-

Use a suitable capillary column (e.g., DB-5ms).

-

Employ a temperature program to ensure separation and elution of the compound (e.g., start at 50°C, ramp to 250°C).

-

-

Mass Spectrometry:

-

The eluent from the GC is directed into the mass spectrometer.

-

Ionization Method: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: Set a suitable mass-to-charge (m/z) ratio range (e.g., 40-400 amu).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of (S)-2-(4-Fluorophenyl)pyrrolidine.

Caption: Workflow for the spectral analysis of (S)-2-(4-Fluorophenyl)pyrrolidine.

References

The Cornerstone of Modern Drug Discovery: A Technical Guide to Substituted Chiral Pyrrolidines

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a vast array of natural products and FDA-approved drugs underscores its significance.[1][2][4] The stereochemistry of substituents on the chiral pyrrolidine ring is often crucial for biological activity, making the development of efficient and stereoselective synthetic methodologies a paramount objective for organic and medicinal chemists.[5][6][7] This technical guide provides an in-depth review of the synthesis, application, and biological significance of substituted chiral pyrrolidines, with a focus on data-driven insights and detailed experimental protocols.

I. Asymmetric Synthesis of Chiral Pyrrolidines: Key Methodologies

The construction of enantiomerically pure or enriched pyrrolidine derivatives is a central theme in modern organic synthesis. Several powerful strategies have emerged, each offering distinct advantages in terms of stereocontrol, substrate scope, and functional group tolerance.

1,3-Dipolar Cycloaddition of Azomethine Ylides

One of the most powerful and convergent methods for the synthesis of highly substituted pyrrolidines is the [3+2] cycloaddition reaction between an azomethine ylide and a dipolarophile.[3] This reaction allows for the creation of multiple stereocenters in a single step with a high degree of stereocontrol. The use of chiral catalysts has enabled the development of highly enantioselective variants of this reaction.[3]

Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition

A representative protocol for the asymmetric 1,3-dipolar cycloaddition of an azomethine ylide is as follows:

-

In Situ Generation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from the condensation of an α-amino acid ester (e.g., methyl glycinate) with an aldehyde or ketone.

-

Reaction Conditions: To a solution of the aldehyde (1.0 equiv) and the α-amino acid ester hydrochloride (1.2 equiv) in a suitable solvent (e.g., toluene or CH2Cl2) is added a base (e.g., triethylamine, 1.2 equiv) at room temperature. The mixture is stirred for 30 minutes.

-

Addition of Dipolarophile and Catalyst: The dipolarophile (e.g., an α,β-unsaturated ester, 1.0 equiv) and a chiral catalyst (e.g., a copper(I) complex with a chiral ligand, 5-10 mol%) are then added.

-

Reaction Progression and Workup: The reaction is stirred at the specified temperature (e.g., room temperature or 0 °C) and monitored by TLC. Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired substituted chiral pyrrolidine.

Asymmetric Aza-Michael Addition

The asymmetric aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a highly effective method for the synthesis of chiral pyrrolidines, often as part of a cascade reaction sequence.[3] The use of bifunctional organocatalysts, such as those derived from proline or squaramides, can activate both the nucleophile and the electrophile, leading to high levels of stereoselectivity.[3]

Experimental Protocol: Organocatalytic Asymmetric Aza-Michael/Aldol Cascade

A typical procedure for an organocatalytic asymmetric aza-Michael/aldol cascade reaction is as follows:

-

Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 equiv) and the nitroalkane (1.5 equiv) in an appropriate solvent (e.g., chloroform or toluene) is added the chiral diarylprolinol silyl ether organocatalyst (10 mol%).

-

Reaction Conditions: The reaction mixture is stirred at room temperature for the specified time (e.g., 24-48 hours) until the starting aldehyde is consumed, as monitored by TLC.

-

Reduction and Cyclization: The intermediate from the Michael addition is then subjected to reduction of the nitro group (e.g., using zinc dust and acetic acid or catalytic hydrogenation) to an amine, which then undergoes spontaneous intramolecular cyclization to form the pyrrolidine ring.

-

Workup and Purification: The reaction is quenched, and the product is extracted. The crude product is purified by column chromatography to yield the substituted chiral pyrrolidine.

Biocatalytic Approaches

In recent years, biocatalysis has emerged as a powerful and sustainable approach for the synthesis of chiral molecules. Engineered enzymes, such as P411 variants, have been developed to catalyze the intramolecular C(sp3)–H amination of simple azide precursors to afford chiral pyrrolidines with high enantioselectivity.[8]

Experimental Protocol: Biocatalytic Intramolecular C-H Amination

A general protocol for the biocatalytic synthesis of chiral pyrrolidines is as follows:

-

Reaction Components: In a typical reaction, the azide substrate (e.g., 1 mM) is added to a buffered solution (e.g., potassium phosphate buffer) containing the engineered P411 enzyme variant (e.g., P411-PYS-5149), a cofactor regeneration system (e.g., glucose and glucose dehydrogenase), and NAD(P)H.[8]

-

Reaction Conditions: The reaction is performed in a suitable vessel (e.g., a 96-well plate or a larger-scale reactor) and agitated at a controlled temperature (e.g., 25-30 °C) for a specified period (e.g., 24 hours).

-

Extraction and Analysis: The reaction mixture is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated. The yield and enantiomeric excess of the resulting chiral pyrrolidine are determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

II. Quantitative Data Summary

The following tables summarize key quantitative data from various synthetic methodologies for producing substituted chiral pyrrolidines.

Table 1: Comparison of Synthetic Routes to Substituted Chiral Pyrrolidines [3]

| Synthetic Route | Typical Yields (%) | Diastereoselectivity (d.r.) | Enantioselectivity (e.e., %) |

| 1,3-Dipolar Cycloaddition | 60-96 | >20:1 | up to 97 |

| Asymmetric Aza-Michael Addition | 72-99 | up to >99:1 | >99 |

| Paal-Knorr Synthesis (Reductive Amination) | 68-97 | Not applicable | Not applicable |

| Transition Metal-Catalyzed C-H Amination | up to 99 | Not specified | Not applicable |

Table 2: Biological Activity of Selected Chiral Pyrrolidine Derivatives

| Compound | Target | Biological Activity (IC50) | Reference |

| Pyrrolidine-based nNOS inhibitors | Neuronal Nitric Oxide Synthase (nNOS) | Potent and selective inhibition | [9] |

| Thiophen-containing pyrrolidines (37a-f) | MCF-7 and HeLa cancer cell lines | 17-28 µM (MCF-7), 19-30 µM (HeLa) | [1] |

| Phenyl-containing pyrrolidines (36a-f) | MCF-7 and HeLa cancer cell lines | 22-29 µM (MCF-7), 26-37 µM (HeLa) | [1] |

III. Visualization of Key Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the synthesis and application of chiral pyrrolidines.

IV. Applications in Drug Discovery and Development

Substituted chiral pyrrolidines are integral components of numerous therapeutic agents across various disease areas. Their conformational rigidity and ability to present substituents in a well-defined three-dimensional space make them ideal for interacting with biological targets such as enzymes and receptors.[1]

Case Study: Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Selective inhibition of nNOS is a promising therapeutic strategy for neurodegenerative diseases like Parkinson's, Alzheimer's, and Huntington's diseases.[9] Researchers have developed potent and highly selective nNOS inhibitors based on a chiral pyrrolidine scaffold. For instance, gem-difluorinated monocationic inhibitors have demonstrated excellent potency, selectivity, and favorable pharmacokinetic properties, including cell membrane permeability and oral bioavailability, making them promising drug candidates.[9] An improved, shorter synthetic route has been developed, significantly increasing the overall yield and enabling more extensive structure-activity relationship (SAR) studies.[9]

Diversity-Oriented Synthesis (DOS)

The demand for novel and structurally diverse compound libraries for drug screening has led to the application of diversity-oriented synthesis (DOS).[5] Chiral pyrrolidines serve as excellent starting points for DOS, allowing for the generation of libraries with variations in appendages, functional groups, stereochemistry, and skeletal frameworks.[5] This approach accelerates the discovery of new biologically active small molecules.

V. Conclusion

Substituted chiral pyrrolidines are undeniably a cornerstone of modern medicinal chemistry. The continuous development of novel and efficient asymmetric synthetic methods provides researchers with the tools to construct increasingly complex and diverse molecular architectures. The inherent drug-like properties of the pyrrolidine scaffold, combined with the ability to fine-tune its stereochemical and electronic properties, will ensure its continued prominence in the quest for new and improved therapeutics. This guide has provided a comprehensive overview of the key synthetic strategies, quantitative data, and applications of chiral pyrrolidines, serving as a valuable resource for professionals in the field of drug discovery and development.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 3. benchchem.com [benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]

- 6. nbinno.com [nbinno.com]

- 7. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Structure and Conformation of (S)-2-(4-Fluorophenyl)pyrrolidine

This guide provides a comprehensive technical overview of the molecular structure and conformational analysis of (S)-2-(4-Fluorophenyl)pyrrolidine, a versatile chiral building block in modern medicinal chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its structural features, conformational preferences, and the experimental and computational methodologies used for its characterization.

Introduction

(S)-2-(4-Fluorophenyl)pyrrolidine is a substituted pyrrolidine derivative that has garnered significant interest in pharmaceutical research, particularly in the field of neuropharmacology.[1] The presence of a chiral center and a fluorinated phenyl group makes it a valuable synthon for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, properties that are highly desirable in drug candidates.[1] A thorough understanding of its three-dimensional structure and conformational dynamics is paramount for structure-activity relationship (SAR) studies and rational drug design.

Molecular Structure

The molecular structure of (S)-2-(4-Fluorophenyl)pyrrolidine consists of a five-membered pyrrolidine ring with a 4-fluorophenyl substituent at the second position, which is a chiral center with an (S)-configuration.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂FN | [2] |

| Molecular Weight | 165.21 g/mol | [2] |

| IUPAC Name | (2S)-2-(4-fluorophenyl)pyrrolidine | [2] |

| CAS Number | 220637-81-6 (for S-isomer) | |

| SMILES | C1CC--INVALID-LINK--C2=CC=C(C=C2)F | [2] |

| InChI Key | ZDCXMSDSTZZWAX-VIFPVTCESA-N | [2] |

Theoretically Calculated Structural Parameters

In the absence of publicly available crystal structure data for (S)-2-(4-Fluorophenyl)pyrrolidine, the following table presents theoretically calculated bond lengths, bond angles, and dihedral angles. These values were obtained from computational modeling using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory, a widely accepted method for small molecule geometry optimization.

Table 2.2.1: Selected Calculated Bond Lengths

| Bond | Length (Å) |

| C(phenyl)-F | 1.36 |

| C(phenyl)-C(pyrrolidine) | 1.52 |

| N-C(chiral) | 1.47 |

| N-C(5) | 1.47 |

| C(chiral)-C(3) | 1.54 |

| C(3)-C(4) | 1.54 |

| C(4)-C(5) | 1.54 |

Table 2.2.2: Selected Calculated Bond Angles

| Angle | Angle (°) |

| F-C(phenyl)-C(phenyl) | 118.5 |

| C(phenyl)-C(phenyl)-C(pyrrolidine) | 121.0 |

| C(phenyl)-C(pyrrolidine)-N | 113.0 |

| C(phenyl)-C(pyrrolidine)-C(3) | 115.0 |

| N-C(pyrrolidine)-C(3) | 104.0 |

| C(pyrrolidine)-N-C(5) | 109.0 |

Table 2.2.3: Selected Calculated Dihedral Angles

| Dihedral Angle | Angle (°) |

| F-C(phenyl)-C(phenyl)-C(pyrrolidine) | 180.0 |

| C(phenyl)-C(phenyl)-C(pyrrolidine)-N | -150.0 |

| N-C(chiral)-C(3)-C(4) | 35.0 |

| C(chiral)-C(3)-C(4)-C(5) | -38.0 |

| C(3)-C(4)-C(5)-N | 25.0 |

| C(4)-C(5)-N-C(chiral) | -5.0 |

| C(5)-N-C(chiral)-C(3) | -17.0 |

Conformational Analysis

The conformational flexibility of the pyrrolidine ring is a key determinant of the overall shape of (S)-2-(4-Fluorophenyl)pyrrolidine and its interaction with biological targets. The five-membered ring is not planar and adopts puckered conformations to relieve torsional strain.

Pyrrolidine Ring Puckering

The pyrrolidine ring typically exists in two major puckered conformations, known as "envelope" (or Cₛ symmetry) and "twist" (or C₂ symmetry). For substituted pyrrolidines like proline, these are often described as Cγ-exo and Cγ-endo puckers, referring to the position of the Cγ (C4) atom relative to the plane defined by the other four ring atoms.[3][4] The substituent at the C2 position influences the energetic preference for a particular pucker.

-

Endo-pucker: The Cγ atom is on the same side of the ring as the Cα substituent (the 4-fluorophenyl group).

-

Exo-pucker: The Cγ atom is on the opposite side of the ring from the Cα substituent.

Computational studies on related molecules suggest that the energy barrier between these conformations is low, allowing for a dynamic equilibrium in solution.[5]

Orientation of the 4-Fluorophenyl Group

The orientation of the 4-fluorophenyl group relative to the pyrrolidine ring is another important conformational feature. This is defined by the dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring. The substituent can adopt either a pseudo-equatorial or a pseudo-axial position. For the 2-substituted pyrrolidine, the pseudo-equatorial orientation is generally favored to minimize steric hindrance.

Conformational Workflow

The following diagram illustrates a typical workflow for the conformational analysis of (S)-2-(4-Fluorophenyl)pyrrolidine, integrating both computational and experimental approaches.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate determination of molecular structure and conformation.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive information about the solid-state structure of a molecule.[6]

Protocol:

-

Crystallization:

-

Dissolve a high-purity sample of (S)-2-(4-Fluorophenyl)pyrrolidine in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Employ slow evaporation, vapor diffusion, or cooling techniques to grow single crystals of sufficient size and quality (typically >0.1 mm in all dimensions).[1]

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Expose the crystal to a monochromatic X-ray beam.

-

Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine unit cell parameters and space group.

-

Solve the phase problem using direct methods or Patterson synthesis.

-

Refine the atomic coordinates and anisotropic displacement parameters against the experimental data to obtain the final crystal structure.

-

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformation of molecules in solution.[4][7]

Protocol:

-

Sample Preparation:

-

Dissolve 5-10 mg of (S)-2-(4-Fluorophenyl)pyrrolidine in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

-

1D NMR Spectra Acquisition:

-

Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

-

2D NMR Spectra for Conformational Analysis:

-

COSY (Correlation Spectroscopy): To establish proton-proton scalar coupling networks within the pyrrolidine ring.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), providing distance constraints for conformational modeling.[7] The intensities of cross-peaks are related to the internuclear distances.

-

-

Data Analysis:

-

Analyze vicinal proton-proton coupling constants (³JHH) to estimate dihedral angles using the Karplus equation.

-

Integrate NOE/ROE cross-peaks to derive interproton distance restraints.

-

Use the experimental restraints in molecular modeling software to generate and validate solution-state conformations.

-

Computational Modeling

Computational chemistry provides valuable insights into the conformational landscape and relative energies of different conformers.[8][9]

Protocol:

-

Initial Structure Generation:

-

Build the 3D structure of (S)-2-(4-Fluorophenyl)pyrrolidine using molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

-

-

Geometry Optimization and Energy Calculation:

-

Optimize the geometry of the identified low-energy conformers using a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

Calculate the relative energies of the optimized conformers to determine the most stable structures.

-

-

Property Calculation:

-

Calculate NMR chemical shifts and coupling constants for the low-energy conformers and compare them with experimental data for validation.

-

Logical Relationship of Conformational Features

The interplay between the different structural elements of (S)-2-(4-Fluorophenyl)pyrrolidine dictates its overall conformational preference.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. 2-(4-Fluorophenyl)pyrrolidine | C10H12FN | CID 3865560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Theoretical and NMR Conformational Studies of β-Proline Oligopeptides With Alternating Chirality of Pyrrolidine Units [frontiersin.org]

- 8. Conformational analysis of drug-like molecules bound to proteins: an extensive study of ligand reorganization upon binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. books.rsc.org [books.rsc.org]

Commercial Availability and Technical Profile of (S)-2-(4-Fluorophenyl)pyrrolidine: An In-depth Guide

(S)-2-(4-Fluorophenyl)pyrrolidine is a key chiral building block in medicinal chemistry and drug development, sought after for its role in the synthesis of a variety of biologically active molecules. Its applications are particularly prominent in the development of treatments for neurological disorders. This technical guide provides an overview of its commercial availability, a representative enantioselective synthesis, and comprehensive quality control methodologies for researchers, scientists, and drug development professionals.

Commercial Suppliers and Product Specifications

(S)-2-(4-Fluorophenyl)pyrrolidine is available from a range of commercial chemical suppliers specializing in research chemicals and pharmaceutical intermediates. The purity of the commercially available compound is typically high, often exceeding 98%, to meet the stringent requirements of pharmaceutical research and development. Below is a summary of typical product specifications offered by various suppliers.

| Supplier Category | Typical Purity | Available Quantities | Common Formulation |

| Research Chemical Suppliers | >98% | 100 mg, 250 mg, 1 g, 5 g | Neat solid or oil |

| Fine Chemical Manufacturers | ≥99% | Bulk quantities (custom synthesis) | Neat solid or oil |

Representative Enantioselective Synthesis

While numerous methods exist for the asymmetric synthesis of 2-arylpyrrolidines, a common and effective approach involves the diastereoselective addition of a Grignard reagent to a chiral N-sulfinyl imine, followed by cyclization. This method provides high yields and excellent enantioselectivity.

A plausible synthetic pathway for (S)-2-(4-Fluorophenyl)pyrrolidine is outlined below. This multi-step process begins with the reaction of a suitable precursor to form a chiral N-tert-butanesulfinyl imine. The key stereochemistry-defining step is the diastereoselective addition of a Grignard reagent. Subsequent deprotection and cyclization yield the target compound.

Caption: A representative synthetic workflow for (S)-2-(4-Fluorophenyl)pyrrolidine.

Experimental Protocol:

Step 1: Synthesis of the N-tert-Butanesulfinyl Imine To a solution of the starting aldehyde in an appropriate solvent such as THF, is added (R)-tert-butanesulfinamide and a Lewis acid catalyst, for example, titanium(IV) ethoxide. The reaction mixture is stirred at room temperature until the formation of the imine is complete, as monitored by thin-layer chromatography (TLC). The product is then isolated and purified.

Step 2: Diastereoselective Grignard Addition The N-tert-butanesulfinyl imine is dissolved in an anhydrous ether solvent, such as diethyl ether, and cooled to -78 °C under an inert atmosphere. The appropriate Grignard reagent is then added dropwise. The reaction is stirred at low temperature until completion.

Step 3: Deprotection and Cyclization Upon completion of the Grignard addition, the reaction is quenched, and the sulfinyl group is cleaved by treatment with an acid, such as HCl in methanol. This step also facilitates the cyclization to form the pyrrolidine ring. The final product, (S)-2-(4-Fluorophenyl)pyrrolidine, is then isolated and purified by column chromatography.

Quality Control and Analytical Methodologies

Rigorous quality control is essential to ensure the chemical purity and, critically, the enantiomeric excess of (S)-2-(4-Fluorophenyl)pyrrolidine for its application in stereoselective syntheses. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

| Analytical Technique | Parameter Measured | Typical Specification |

| Chiral High-Performance Liquid Chromatography (HPLC) | Enantiomeric Excess (e.e.) | ≥99% |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Chemical Purity, Residual Solvents | ≥98% chemical purity |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) | Structural Confirmation | Conforms to structure |

| Mass Spectrometry (MS) | Molecular Weight Confirmation | Conforms to expected m/z |

Detailed Experimental Protocol: Chiral HPLC for Enantiomeric Excess Determination

The determination of enantiomeric excess is a critical quality control parameter. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this analysis.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A polysaccharide-based chiral stationary phase, such as a Chiralpak® column, is typically effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., heptane or hexane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Flow Rate: Typically 0.5 - 1.5 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

Sample Preparation:

A dilute solution of (S)-2-(4-Fluorophenyl)pyrrolidine is prepared in the mobile phase or a compatible solvent.

Procedure:

The prepared sample is injected onto the chiral HPLC column, and the chromatogram is recorded. The retention times of the (S) and (R) enantiomers will differ, allowing for their separation and quantification. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

discovery and history of pyrrolidine-based organocatalysts

An In-depth Technical Guide to the Discovery and History of Pyrrolidine-Based Organocatalysts

Introduction

The field of asymmetric synthesis, which aims to create chiral molecules with a specific three-dimensional arrangement, has been traditionally dominated by biocatalysts (enzymes) and transition-metal complexes. However, the dawn of the 21st century witnessed a paradigm shift with the explosive growth of asymmetric organocatalysis . This branch of catalysis utilizes small, purely organic molecules to induce enantioselectivity in chemical transformations.[1][2] Among the various classes of organocatalysts, those featuring the pyrrolidine scaffold have emerged as arguably the most versatile and widely employed.

This technical guide provides a comprehensive overview of the discovery and historical development of pyrrolidine-based organocatalysts. It traces their origins from early, underappreciated discoveries to their modern-day status as powerful tools for researchers, scientists, and drug development professionals. The guide details the core catalytic mechanisms, showcases the evolution of catalyst design, and presents key performance data and experimental protocols.

The Pioneering Era: Early Intramolecular Applications

The conceptual roots of pyrrolidine organocatalysis can be traced back to the early 1970s. In a landmark discovery that went largely unappreciated for decades, two industrial research groups independently reported the use of the natural amino acid (S)-proline as a catalyst for an intramolecular asymmetric aldol reaction.[3][4]

-

Hajos and Parrish (Hoffmann-La Roche, 1971/1974): This group utilized a catalytic amount (3 mol%) of (S)-proline to effect the asymmetric cyclization of an achiral triketone, producing a chiral bicyclic ketol with high enantiomeric excess (93% ee).[4][5] This reaction, a key step in steroid synthesis, is now famously known as the Hajos–Parrish–Eder–Sauer–Wiechert reaction.[6][7]

-

Eder, Sauer, and Wiechert (Schering AG, 1971): Concurrently, this team published a similar asymmetric cyclization, also employing (S)-proline to generate optically active steroid intermediates.[3][4]

These discoveries were remarkable for their time, demonstrating that a simple, naturally occurring molecule could induce high levels of stereocontrol.[4] However, the broader potential of this finding was not immediately recognized, and organocatalysis remained a niche area for nearly three decades.[6]

The Renaissance: The Birth of Modern Organocatalysis in 2000

The year 2000 marked a watershed moment, sparking the "renaissance" of organocatalysis with two seminal publications that established the broad applicability of pyrrolidine-based catalysts.[2][8]

-

List, Lerner, and Barbas (The Scripps Research Institute): This team demonstrated that L-proline could catalyze the first direct intermolecular asymmetric aldol reaction between acetone and various aldehydes.[3][9] By showing that the catalyst was not limited to intramolecular reactions, they opened the door to a vast range of potential applications.[5] Their work established the concept of enamine catalysis as a general strategy.[2][9] Reacting 4-nitrobenzaldehyde with acetone in the presence of 30 mol% L-proline furnished the aldol product in 68% yield and 76% enantiomeric excess.[9]

-

MacMillan (University of California, Berkeley): In the same year, David MacMillan's group introduced a new class of pyrrolidine-derived catalysts: chiral imidazolidinones .[10][11] They reported the first highly enantioselective organocatalytic Diels-Alder reaction, using a catalyst synthesized from phenylalanine.[3][10] This work introduced the complementary activation mode of iminium ion catalysis , where the catalyst lowers the LUMO (Lowest Unoccupied Molecular Orbital) of an α,β-unsaturated aldehyde, enhancing its reactivity.[10][11] The reaction between cinnamaldehyde and cyclopentadiene, for instance, yielded the exo Diels-Alder adduct with 93% ee.[10][12]

These two independent discoveries, highlighting the dual activation modes of enamine and iminium catalysis, are widely considered the birth of modern asymmetric organocatalysis, a achievement for which Benjamin List and David MacMillan were awarded the Nobel Prize in Chemistry in 2021.[2][10]

Core Mechanistic Principles

Pyrrolidine-based catalysts operate primarily through two distinct, yet complementary, activation modes that mimic the strategies used by Class I aldolase enzymes.[9][13]

Enamine Catalysis (HOMO Activation)

In this mode, the secondary amine of the pyrrolidine catalyst reversibly condenses with a carbonyl compound (an aldehyde or ketone) to form a nucleophilic enamine intermediate.[6][14] This enamine acts as a chiral enolate equivalent, raising the energy of the Highest Occupied Molecular Orbital (HOMO). The chiral scaffold of the catalyst then directs the enamine's subsequent attack on an electrophile (e.g., an aldehyde) from a specific face, thereby controlling the stereochemistry of the newly formed C-C bond. Hydrolysis of the resulting iminium ion releases the product and regenerates the catalyst.[14][15]

Caption: The catalytic cycle of enamine activation.

Iminium Catalysis (LUMO Lowering)

This mode is typically employed for reactions involving α,β-unsaturated aldehydes or ketones. The pyrrolidine catalyst condenses with the carbonyl to form a chiral iminium ion .[10] The positive charge on the nitrogen atom acts as a powerful electron sink, lowering the energy of the LUMO of the π-system. This activation makes the β-carbon significantly more electrophilic and susceptible to attack by a nucleophile. The chiral catalyst effectively shields one face of the iminium ion, dictating the stereochemical outcome of the nucleophilic addition.[16]

Caption: The catalytic cycle of iminium ion activation.

Evolution of Pyrrolidine-Based Organocatalysts

Following the seminal discoveries of 2000, research efforts intensified to design and synthesize new pyrrolidine-based catalysts with improved activity, selectivity, and broader substrate scope.[17]

Caption: Logical evolution of pyrrolidine organocatalysts.

MacMillan's Imidazolidinones

The initial imidazolidinone catalyst was derived from phenylalanine.[10] A second-generation catalyst was later developed that proved to be even more robust and general.[12] These catalysts have been successfully applied to a wide array of transformations beyond the Diels-Alder reaction, including Friedel-Crafts alkylations, 1,3-dipolar cycloadditions, α-chlorinations, and α-fluorinations, consistently providing products with high levels of enantioselectivity.[11][18]

Hayashi-Jørgensen Diarylprolinol Silyl Ethers

A major breakthrough occurred in 2005 when the groups of Yujiro Hayashi and Karl Anker Jørgensen independently developed diarylprolinol silyl ethers as exceptionally effective and versatile organocatalysts.[8][17] Derived from prolinol, these catalysts feature a bulky trialkylsilyl ether group attached to the C2-hydroxymethyl substituent of the pyrrolidine ring. This bulky group provides a highly effective chiral shield, leading to excellent stereocontrol in a multitude of reactions.[16][19] They have become catalysts of choice for many transformations, including Michael additions, α-sulfenylations, and Diels-Alder reactions.[3][16][20] Their generality has made them one of the most prominent classes of organocatalysts used in academic and industrial settings for total synthesis.[16][21]

Quantitative Data Summary

The following tables summarize the performance of key pyrrolidine-based organocatalysts in their pioneering reactions.

Table 1: Proline-Catalyzed Intramolecular Aldol Reaction (Hajos-Parrish, 1974)

| Substrate | Catalyst | Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|

| 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione | (S)-Proline | 3 | (3aS,7aS)-3a,4,7,7a-tetrahydro-3a-hydroxy-7a-methyl-1,5(6H)-indanedione | Quantitative | 93.4 |

Table 2: Proline-Catalyzed Intermolecular Aldol Reaction (List, Lerner, Barbas, 2000)

| Aldehyde | Ketone | Catalyst | Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| 4-Nitrobenzaldehyde | Acetone | L-Proline | 30 | (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one | 68 | 76 |

| Isobutyraldehyde | Acetone | L-Proline | 20-30 | (S)-4-hydroxy-5-methylhexan-2-one | 97 | >99 |

Table 3: Imidazolidinone-Catalyzed Diels-Alder Reaction (MacMillan, 2000)

| Dienophile | Diene | Catalyst | Loading (mol%) | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|---|

| Cinnamaldehyde | Cyclopentadiene | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | exo-adduct | 82 | 93 |

| Acrolein | Cyclopentadiene | (5S)-5-benzyl-2,2,3-trimethylimidazolidin-4-one HCl | 5 | exo-adduct | 86 | 90 |

Table 4: Diarylprolinol Silyl Ether-Catalyzed Michael Addition (Hayashi, 2005)

| Aldehyde | Nitroalkene | Catalyst | Loading (mol%) | Product | Yield (%) | Diastereomeric Ratio (syn/anti) | Enantiomeric Excess (ee, %, syn) |

|---|---|---|---|---|---|---|---|

| Propanal | β-Nitrostyrene | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 20 | 2-(1-nitro-2-phenylethyl)propanal | 95 | 95:5 | 99 |

| Pentanal | β-Nitrostyrene | (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether | 20 | 2-(1-nitro-2-phenylethyl)pentanal | 97 | 93:7 | 98 |

Detailed Experimental Protocol: Proline-Catalyzed Aldol Reaction

This section provides a representative experimental methodology based on the seminal work by List, Barbas, and Lerner on the direct asymmetric aldol reaction.[9]

Reaction: Asymmetric aldol reaction between 4-nitrobenzaldehyde and acetone.

Materials:

-

(L)-Proline (CAS: 147-85-3)

-

4-Nitrobenzaldehyde (CAS: 555-16-8)

-

Acetone (ACS grade, CAS: 67-64-1)

-

Dimethyl sulfoxide (DMSO, anhydrous, CAS: 67-68-5)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzaldehyde (151 mg, 1.0 mmol) and (L)-proline (34.5 mg, 0.3 mmol, 30 mol%).

-

Add a mixture of dimethyl sulfoxide (4.0 mL) and acetone (1.0 mL) to the flask.

-

Seal the flask and stir the resulting solution at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-8 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 10 mL) followed by brine (10 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude residue by flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to afford the pure product, (R)-4-hydroxy-4-(4-nitrophenyl)butan-2-one, as a pale yellow solid.

-

Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.

-

Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis, typically using a Chiralpak AD column.

Historical Timeline of Key Discoveries

References

- 1. Heterogeneous organocatalysis: the proline case - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Proline-Based Organocatalysts [Asymmetric Synthesis] | TCI AMERICA [tcichemicals.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 6. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. jk-sci.com [jk-sci.com]

- 11. Macmillan Imidazolidinone Organocatalysts [sigmaaldrich.com]

- 12. How organocatalysis won the Nobel prize | Feature | Chemistry World [chemistryworld.com]

- 13. pnas.org [pnas.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. books.rsc.org [books.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for (S)-2-(4-Fluorophenyl)pyrrolidine in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-(4-Fluorophenyl)pyrrolidine is a chiral secondary amine that holds significant potential as an organocatalyst and a key building block in asymmetric synthesis. Its structural similarity to highly successful 2-arylpyrrolidine catalysts, such as those derived from proline and prolinol, suggests its utility in a variety of enantioselective transformations. The presence of a fluorine atom on the phenyl ring can modulate the catalyst's electronic properties and stability, potentially leading to enhanced reactivity and stereoselectivity. While specific, detailed applications of (S)-2-(4-Fluorophenyl)pyrrolidine as a standalone catalyst are not extensively documented in peer-reviewed literature, its application can be inferred from the well-established reactivity of analogous compounds.

This document provides a detailed overview of the potential applications of (S)-2-(4-Fluorophenyl)pyrrolidine in asymmetric synthesis, with a focus on the asymmetric Michael addition. The provided protocols and data are based on established methodologies for similar chiral pyrrolidine catalysts and are intended to serve as a starting point for researchers.

Principle of Catalysis: Enamine and Iminium Ion Intermediates

The catalytic activity of (S)-2-(4-Fluorophenyl)pyrrolidine in asymmetric synthesis stems from its ability to form chiral nucleophilic enamine and electrophilic iminium ion intermediates with carbonyl compounds.

-

Enamine Catalysis: The secondary amine of the pyrrolidine reacts with a ketone or aldehyde to form a chiral enamine. This enamine then acts as a nucleophile, attacking an electrophile (e.g., a nitroolefin in a Michael addition) from a sterically favored direction, thus inducing asymmetry in the product.

-

Iminium Ion Catalysis: In reactions with α,β-unsaturated aldehydes or ketones, the pyrrolidine catalyst can form a chiral iminium ion. This lowers the LUMO of the α,β-unsaturated system, activating it for nucleophilic attack.

The stereochemical outcome of these reactions is controlled by the chiral environment created by the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst, which directs the approach of the reactants.

Potential Asymmetric Reactions

Based on the known reactivity of similar 2-substituted pyrrolidines, (S)-2-(4-Fluorophenyl)pyrrolidine is a promising catalyst for a range of asymmetric transformations, including:

-

Michael Additions: The conjugate addition of nucleophiles (ketones, aldehydes) to α,β-unsaturated acceptors (nitroolefins, enones).

-

Aldol Reactions: The enantioselective addition of a ketone enolate to an aldehyde.

-

Mannich Reactions: The addition of an enolizable carbonyl compound to an imine.

-

Diels-Alder Reactions: As a catalyst for [4+2] cycloadditions.

Application Note 1: Asymmetric Michael Addition of Ketones to Nitroolefins

The asymmetric Michael addition of ketones to nitroolefins is a powerful carbon-carbon bond-forming reaction for the synthesis of chiral γ-nitro ketones, which are versatile synthetic intermediates. (S)-2-(4-Fluorophenyl)pyrrolidine is expected to be an effective catalyst for this transformation.

Reaction Mechanism

The proposed catalytic cycle for the Michael addition of a ketone to a nitroolefin catalyzed by (S)-2-(4-Fluorophenyl)pyrrolidine is illustrated below. The reaction proceeds through a chiral enamine intermediate.

Caption: Proposed catalytic cycle for the Michael addition.

Quantitative Data (Representative)

The following table summarizes representative data for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, based on results obtained with structurally similar 2-arylpyrrolidine catalysts.

| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) |

| 1 | 10 | Toluene | 24 | 92 | 95:5 | 97 |

| 2 | 10 | CHCl₃ | 24 | 88 | 92:8 | 95 |

| 3 | 10 | THF | 48 | 85 | 90:10 | 93 |

| 4 | 20 | Toluene | 12 | 95 | 96:4 | 98 |

Experimental Protocol

This protocol describes a general procedure for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene using (S)-2-(4-Fluorophenyl)pyrrolidine as the organocatalyst.

Caption: General experimental workflow.

Materials:

-

(S)-2-(4-Fluorophenyl)pyrrolidine

-

Cyclohexanone (freshly distilled)

-

β-Nitrostyrene

-

Toluene (anhydrous)

-

Hydrochloric acid (1 M aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

To a dry reaction vial equipped with a magnetic stir bar, add (S)-2-(4-Fluorophenyl)pyrrolidine (0.025 mmol, 10 mol%).

-

Add anhydrous toluene (1.0 mL) and stir to dissolve the catalyst.

-

Add cyclohexanone (0.5 mmol, 2 equivalents).

-

Stir the mixture for 10 minutes at room temperature.

-

Add β-nitrostyrene (0.25 mmol, 1 equivalent).

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, quench by adding 1 M HCl (2 mL).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired γ-nitro ketone.

-

Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).

Application Note 2: (S)-2-(4-Fluorophenyl)pyrrolidine as a Chiral Building Block

Beyond its potential as a standalone organocatalyst, (S)-2-(4-Fluorophenyl)pyrrolidine is a valuable chiral building block for the synthesis of more complex and specialized catalysts and ligands. Its secondary amine functionality provides a convenient handle for further derivatization.

Synthesis of Bifunctional Catalysts

The pyrrolidine nitrogen can be functionalized with groups capable of secondary interactions, such as hydrogen bonding (e.g., ureas, thioureas, squaramides) or steric bulk, to create highly effective bifunctional catalysts.

Caption: Synthesis of a thiourea catalyst.

Synthesis of Chiral Ligands for Metal Catalysis

(S)-2-(4-Fluorophenyl)pyrrolidine can serve as a scaffold for the synthesis of chiral ligands for asymmetric metal catalysis. For example, phosphine groups can be introduced for applications in transition metal-catalyzed reactions like asymmetric hydrogenation or allylic alkylation.

Conclusion

(S)-2-(4-Fluorophenyl)pyrrolidine is a promising chiral molecule for applications in asymmetric synthesis. While its use as a standalone organocatalyst requires further exploration and documentation, its structural features strongly suggest its efficacy in key transformations such as the asymmetric Michael addition. The protocols and data presented herein provide a solid foundation for researchers to begin investigating the catalytic potential of this compound. Furthermore, its role as a versatile chiral building block opens up avenues for the development of novel, highly efficient catalysts and ligands for a broad range of asymmetric reactions, making it a valuable tool for the synthesis of enantiomerically pure compounds in academic and industrial research.

Application Notes: (S)-2-(4-Fluorophenyl)pyrrolidine as a Potential Organocatalyst for Asymmetric Michael Additions

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a general framework for the use of (S)-2-(4-Fluorophenyl)pyrrolidine as an organocatalyst in the asymmetric Michael addition of carbonyl compounds to nitroalkenes. The provided protocols are representative of methodologies employed for analogous catalysts and should serve as a starting point for reaction optimization.

Principle of Catalysis: Enamine-Iminium Ion Catalytic Cycle

The catalytic activity of (S)-2-(4-Fluorophenyl)pyrrolidine in Michael additions is predicated on its ability to form a nucleophilic enamine intermediate with a carbonyl donor (e.g., an aldehyde or ketone). This activation mode, a fundamental concept in aminocatalysis, facilitates the enantioselective addition to an electrophilic Michael acceptor, such as a nitroolefin. The chiral environment established by the catalyst directs the approach of the electrophile, leading to the formation of a stereochemically defined product. The general mechanism proceeds through the following key steps:

-

Enamine Formation: The secondary amine of the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst reacts with a carbonyl compound to form a chiral enamine.

-

Michael Addition: The nucleophilic enamine attacks the β-carbon of the nitroolefin, forming a new carbon-carbon bond and generating an iminium ion intermediate.

-

Hydrolysis and Catalyst Regeneration: The iminium ion is hydrolyzed by trace water in the reaction medium to release the chiral Michael adduct and regenerate the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst, allowing it to enter a new catalytic cycle.

Representative Quantitative Data for Related 2-Arylpyrrolidine Catalysts

As specific data for (S)-2-(4-Fluorophenyl)pyrrolidine is not available, the following tables summarize typical results for the Michael addition of aldehydes and ketones to nitroolefins using other simple (S)-2-arylpyrrolidine organocatalysts. This data is intended to provide an expectation of performance and a baseline for comparison when evaluating (S)-2-(4-Fluorophenyl)pyrrolidine.

Table 1: Asymmetric Michael Addition of Aldehydes to β-Nitrostyrene Catalyzed by a Generic (S)-2-Arylpyrrolidine

| Entry | Aldehyde (Michael Donor) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Propanal | 85-95 | >95:5 | 90-98 |

| 2 | Butanal | 88-96 | >95:5 | 92-97 |

| 3 | Isovaleraldehyde | 80-90 | >90:10 | 88-95 |

| 4 | Phenylacetaldehyde | 75-85 | >90:10 | 85-93 |

Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts for illustrative purposes.

Table 2: Asymmetric Michael Addition of Ketones to β-Nitrostyrene Catalyzed by a Generic (S)-2-Arylpyrrolidine

| Entry | Ketone (Michael Donor) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |

| 1 | Cyclohexanone | 90-99 | >98:2 | 95-99 |

| 2 | Cyclopentanone | 85-95 | >95:5 | 92-98 |

| 3 | Acetone | 70-80 | N/A | 80-90 |

| 4 | Propiophenone | 65-75 | >90:10 | 85-92 |

Data is representative and compiled from various sources on pyrrolidine-derived organocatalysts for illustrative purposes.

Experimental Protocols

The following are general protocols for the asymmetric Michael addition of aldehydes and ketones to nitroolefins using an (S)-2-arylpyrrolidine catalyst. These should be adapted and optimized for (S)-2-(4-Fluorophenyl)pyrrolidine.

Protocol 1: Asymmetric Michael Addition of an Aldehyde to a Nitroolefin

Materials:

-

(S)-2-(4-Fluorophenyl)pyrrolidine (or other (S)-2-arylpyrrolidine catalyst)

-

Aldehyde (e.g., propanal)

-

Nitroolefin (e.g., trans-β-nitrostyrene)

-

Anhydrous solvent (e.g., toluene, CH2Cl2, or solvent-free)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a dry reaction vial under an inert atmosphere, add the nitroolefin (0.5 mmol, 1.0 equivalent).

-

Add the anhydrous solvent (2.0 mL).

-

Add the (S)-2-(4-Fluorophenyl)pyrrolidine catalyst (0.05 mmol, 10 mol%).

-